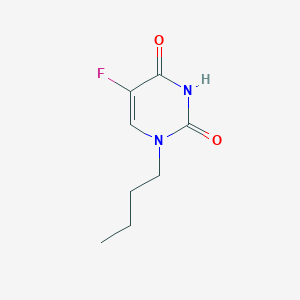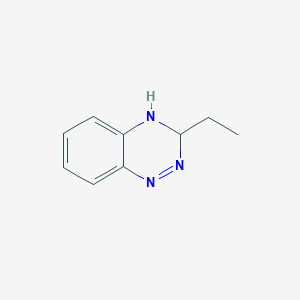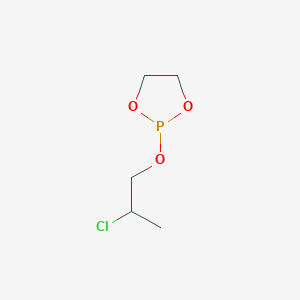
Benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl-: is an organosulfur compound with a complex structure that includes a benzenesulfonic acid core substituted with hydroxyl groups and a sec-octadecyl chain. This compound is part of the broader class of aromatic sulfonic acids, known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl- typically involves the sulfonation of benzene derivatives. The process begins with the sulfonation of benzene using concentrated sulfuric acid or oleum, followed by the introduction of hydroxyl groups and the sec-octadecyl chain through subsequent reactions. The specific conditions, such as temperature and reaction time, are optimized to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve continuous sulfonation processes, where benzene is reacted with sulfur trioxide in the presence of sulfuric acid. The resulting benzenesulfonic acid is then subjected to further chemical modifications to introduce the hydroxyl groups and the sec-octadecyl chain. These processes are typically carried out in large reactors with precise control over reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl- is used as a precursor for the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as an antioxidant due to the presence of hydroxyl groups. It may also be used in the development of new pharmaceuticals targeting specific biological pathways.
Medicine: In medicine, derivatives of benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl- are explored for their therapeutic potential, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: In industrial applications, this compound is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the formulation of detergents and cleaning agents.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl- involves its interaction with molecular targets through its functional groups. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfonic acid group can engage in ionic interactions. These interactions can modulate various biological pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: The simplest aromatic sulfonic acid, lacking the hydroxyl groups and the sec-octadecyl chain.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Contains additional sulfonic acid groups and hydroxyl groups but lacks the sec-octadecyl chain.
2,5-Diaminobenzenesulfonic acid: Contains amino groups instead of hydroxyl groups.
Uniqueness: Benzenesulfonic acid, 2,5-dihydroxy-4-sec-octadecyl- is unique due to the presence of both hydroxyl groups and a long sec-octadecyl chain, which confer distinct physicochemical properties. These features make it particularly useful in applications requiring amphiphilic compounds with antioxidant properties.
Eigenschaften
CAS-Nummer |
72771-15-4 |
|---|---|
Molekularformel |
C24H42O5S |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
2,5-dihydroxy-4-octadecan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/C24H42O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)21-18-23(26)24(19-22(21)25)30(27,28)29/h18-20,25-26H,3-17H2,1-2H3,(H,27,28,29) |
InChI-Schlüssel |
SVTFGFLBXLUFME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)


![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)

![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)





